Bromo-PEG2-phosphonic acid ethyl ester

描述

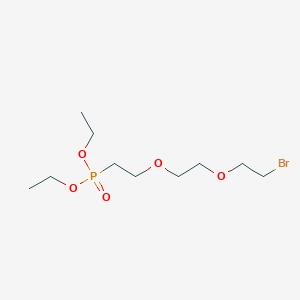

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKSVRXAWIJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG2-phosphonic acid ethyl ester

For researchers, scientists, and drug development professionals, Bromo-PEG2-phosphonic acid ethyl ester has emerged as a valuable chemical tool, particularly in the burgeoning field of targeted protein degradation. This heterobifunctional linker, featuring a reactive bromo group and a phosphonic acid ethyl ester moiety connected by a flexible diethylene glycol (PEG2) spacer, offers a versatile platform for the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and workflow diagrams.

Core Properties and Data

This compound is primarily utilized as a building block in chemical biology and medicinal chemistry. The terminal bromine atom serves as a reactive handle for nucleophilic substitution, readily coupling with thiols, amines, and other nucleophiles on target-binding ligands. The phosphonic acid ethyl ester can be used for further modifications or to influence the physicochemical properties of the final molecule. The hydrophilic PEG2 linker enhances the aqueous solubility of the resulting conjugates, a critical factor in improving their pharmacokinetic profiles.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate | N/A |

| CAS Number | 1226767-94-7 | N/A |

| Molecular Formula | C10H22BrO5P | [3] |

| Molecular Weight | 333.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [5] |

| Solubility | Soluble in DMSO, DCM, Methanol, and Ethanol (Predicted based on similar PEG-phosphonates) | |

| Boiling Point | ~75 °C @ 1 mmHg (Estimated based on a similar compound, Diethyl (2-bromoethyl)phosphonate) | [6] |

| Density | ~1.348 g/mL at 25 °C (Estimated based on a similar compound, Diethyl (2-bromoethyl)phosphonate) | [6] |

Spectroscopic Data: While specific spectra are proprietary to suppliers, typical analytical data includes:

-

¹H NMR, ¹³C NMR, and ³¹P NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

This data is generally available from commercial suppliers upon request.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often culminating in a Michaelis-Arbuzov reaction. Below is a representative protocol adapted from the synthesis of similar bromo-PEG-phosphonate compounds.

Representative Synthesis of a Bromo-PEG-Phosphonate Ester

This protocol is based on the synthesis of a related compound and can be adapted for this compound, starting from the corresponding bromo-PEG2-alcohol.

Step 1: Tosylation of Bromo-PEG2-Alcohol

-

Dissolve the starting bromo-PEG2-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents), followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate.

-

Purify the product by flash column chromatography on silica gel.

Step 2: Michaelis-Arbuzov Reaction

-

In a separate flask, prepare sodium diethyl phosphite by adding diethyl phosphite (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Stir this mixture at 0 °C for 30 minutes.

-

Add the purified bromo-PEG2-tosylate from Step 1 (1.0 equivalent), dissolved in anhydrous THF, to the sodium diethyl phosphite solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Experimental Protocol for PROTAC Synthesis using a Bromo-PEG Linker

This protocol describes a general method for conjugating a target-binding ligand (containing a nucleophilic group, e.g., a thiol) to an E3 ligase ligand using this compound.

Materials:

-

Target Protein Ligand with a thiol group (Ligand-SH)

-

This compound

-

E3 Ligase Ligand with a carboxylic acid group (e.g., a derivative of Thalidomide)

-

A suitable base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Peptide coupling agent (e.g., HATU)

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide, DMF)

-

Purification system (e.g., preparative HPLC)

Procedure:

Part A: Conjugation to the Target Ligand

-

Dissolve the thiol-containing target ligand (1.0 equivalent) in anhydrous DMF.

-

Add a suitable base such as DIPEA (1.1 equivalents) to the solution to deprotonate the thiol.

-

Add this compound (1.05 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

-

The product of this reaction is the Ligand-S-PEG2-phosphonic acid ethyl ester intermediate. This can be purified by preparative HPLC or used directly in the next step if the reaction is clean.

Part B: Coupling to the E3 Ligase Ligand

-

To a solution of the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF, add a peptide coupling agent like HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the purified Ligand-S-PEG2-phosphonic acid ethyl ester intermediate from Part A. A more common strategy, however, would be to use a version of the linker with a terminal amine to form a stable amide bond. If using an amine-PEG linker variant, it would be added at this step.

-

Stir the final reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC.

Signaling Pathways and Workflows

This compound is a key component in the construction of PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC. The linker, for which this compound is a precursor, plays a crucial role in tethering the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves design, synthesis, and biological evaluation. The workflow below outlines the key stages.

Caption: A typical workflow for the development and evaluation of a PROTAC.

References

An In-depth Technical Guide to Bromo-PEG2-phosphonic acid ethyl ester (CAS: 1226767-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG2-phosphonic acid ethyl ester, with CAS number 1226767-94-7, is a heterobifunctional chemical linker instrumental in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal bromine atom, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester group, offers a versatile platform for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). The bromo group provides a reactive site for nucleophilic substitution, while the phosphonic acid ethyl ester can be utilized for further conjugation or surface anchoring, potentially after hydrolysis to the free phosphonic acid. The integrated PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis approach, and its application in PROTAC development, including representative experimental protocols and data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below. While experimental data for some properties are not widely published, predicted values based on its structure are provided for reference.

| Property | Value | Reference |

| CAS Number | 1226767-94-7 | [1] |

| Molecular Formula | C10H22BrO5P | [1] |

| Molecular Weight | 333.16 g/mol | [1] |

| Boiling Point (Predicted) | 387.4 ± 27.0 °C | [2] |

| Density (Predicted) | 1.299 ± 0.06 g/cm3 | [2] |

| SMILES Code | CCOP(CCOCCOCCBr)(OCC)=O | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere | [3] |

Synthesis

A plausible synthetic route would involve the reaction of a bromo-PEG2-alcohol derivative with a phosphitylating agent, followed by an in-situ rearrangement, or a direct reaction of a bromo-PEG2-halide with a trialkyl phosphite. A generalized workflow for such a synthesis is depicted below.

References

Technical Guide: Molecular Weight of Bromo-PEG2-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for Bromo-PEG2-phosphonic acid ethyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.

Chemical Identity and Formula

This compound is identified by the CAS Number 1226767-94-7. It features a bromine group for nucleophilic substitution, a hydrophilic di-ethylene glycol (PEG2) spacer to improve solubility, and a phosphonic acid diethyl ester group.

Based on its structure, the definitive molecular formula for this compound is C₁₀H₂₂BrO₅P [1][2].

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of each constituent atom in the molecule. The calculation is based on the molecular formula and the standard atomic weights of each element.

The formula for calculating the molecular weight is:

MW = (N_C × AW_C) + (N_H × AW_H) + (N_Br × AW_Br) + (N_O × AW_O) + (N_P × AW_P)

Where:

-

N is the number of atoms of each element.

-

AW is the atomic weight of each element.

The diagram below illustrates the logical workflow of the molecular weight calculation.

Caption: Diagram 1: Workflow for calculating the molecular weight from the chemical formula and atomic weights.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element (Symbol) | Number of Atoms (N) | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 22 | 1.008 | 22.176 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Phosphorus (P) | 1 | 30.974 | 30.974 |

| Total | 39 | - | 333.159 |

The calculated molecular weight is 333.16 g/mol , which is consistent with values provided by chemical suppliers[1][2][3].

Note: As this guide pertains to the calculation of a fundamental chemical property, experimental protocols and signaling pathways are not applicable.

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of this compound by dissecting the individual contributions of its constituent moieties: the bromo group, the polyethylene glycol (PEG) linker, and the phosphonic acid ethyl ester. This document provides a comprehensive overview of its role in PROTAC-mediated protein degradation, potential applications in drug delivery, and representative experimental protocols for its utilization.

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination. PROTACs are at the forefront of this technology, functioning as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]

This compound is a PEG-based linker designed to offer a combination of reactivity, hydrophilicity, and potential for targeted delivery. Its mechanism of action is a composite of the functions of its three key chemical features.

Core Mechanism of Action

The primary mechanism of action of this compound is to serve as a covalent and flexible bridge within a larger bioactive molecule, most notably a PROTAC.

-

Bromo Group: The Reactive Handle for Conjugation: The terminal bromine atom functions as a reactive electrophile, making it susceptible to nucleophilic substitution.[4] This allows for the covalent attachment of the linker to a ligand for either the target protein or the E3 ligase, typically through reaction with a thiol group (e.g., from a cysteine residue) or an amine group on the ligand.[4][5] The resulting thioether or amine bond is stable, ensuring the integrity of the PROTAC molecule.[4]

-

Polyethylene Glycol (PEG) Spacer: The Hydrophilic and Flexible Core: The PEG component of the linker confers several advantageous properties. PEG is known for its hydrophilicity, which can enhance the solubility of the entire PROTAC molecule, a crucial factor for bioavailability.[6][7] The flexibility of the PEG chain is also critical, as it allows the two ends of the PROTAC to orient themselves optimally for the formation of a stable and productive ternary complex.[3] The defined length of the PEG2 spacer provides a specific spatial separation between the target protein and the E3 ligase.[3]

-

Phosphonic Acid Ethyl Ester: A Prodrug Moiety for Enhanced Permeability and Potential Targeting: Phosphonic acids are negatively charged at physiological pH, which can hinder their ability to cross cell membranes. The ethyl ester form acts as a prodrug, masking the negative charge and thereby increasing the lipophilicity and cell permeability of the molecule.[8][9] Once inside the cell, cellular esterases can hydrolyze the ethyl ester to reveal the phosphonic acid.[9] Furthermore, phosphonic acids are known to have a high affinity for hydroxyapatite, the primary mineral component of bone.[10][11] This suggests a potential for Bromo-PEG2-phosphonic acid to be used in developing PROTACs that target bone-related diseases.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22BrO5P | N/A |

| Molecular Weight | 333.16 g/mol | N/A |

| Appearance | Likely a solid or oil | [5] |

| Solubility | Soluble in water and most organic solvents | [5] |

Table 2: Comparative Reactivity of Functional Groups for Bioconjugation

| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage | Stability of Linkage |

| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether | High [4] |

| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether | High [4] |

| Maleimide | Cysteine (Thiol) | 6.5-7.5 | Very Fast | Thiosuccinimide adduct | Moderate (can undergo retro-Michael reaction)[12] |

| NHS Ester | Lysine (Amine) | 7.0-8.5 | Fast | Amide | High |

Signaling Pathways and Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of a PROTAC that incorporates a linker such as this compound.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are generalized and will require optimization based on the specific ligands used.

Protocol 1: Conjugation of this compound to a Thiol-Containing Ligand

This protocol describes the reaction of the bromo-terminus of the linker with a nucleophilic thiol group on a ligand.

Materials:

-

Thiol-containing ligand (e.g., a peptide or small molecule with a cysteine residue)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching reagent: L-cysteine or 2-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC

Procedure:

-

Preparation of the Thiol-Containing Ligand: Dissolve the thiol-containing ligand in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent like TCEP and subsequently remove the reducing agent.

-

Preparation of this compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the ligand solution.

-

Incubation: Gently mix the reaction and incubate for 4-24 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted linker. Incubate for 1 hour at room temperature.

-

Purification: Purify the resulting conjugate by SEC or reverse-phase HPLC to remove excess linker and quenching reagent.

Protocol 2: Saponification of the Ethyl Ester and Amide Coupling

This protocol outlines the hydrolysis of the ethyl ester to the phosphonic acid, followed by activation and coupling to an amine-containing ligand.

Materials:

-

Ligand-linker intermediate from Protocol 1

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing ligand

-

Anhydrous DMF or DMSO

-

Reaction Buffer: MES or HEPES buffer, pH 6.0-7.0

Procedure:

-

Saponification: Dissolve the ligand-linker intermediate in a mixture of THF/water or methanol/water. Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by LC-MS). Neutralize the reaction with a mild acid (e.g., HCl) and purify the resulting phosphonic acid.

-

Activation of the Phosphonic Acid: Dissolve the purified ligand-linker-phosphonic acid in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir at room temperature for 1-2 hours to form the NHS ester.

-

Amide Coupling: In a separate vial, dissolve the amine-containing ligand in the reaction buffer. Add the activated NHS ester solution to the amine-containing ligand solution.

-

Incubation: Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.

Conclusion

This compound is a versatile and strategically designed chemical tool for the construction of complex bioactive molecules, particularly PROTACs. Its mechanism of action is rooted in the distinct functionalities of its bromo, PEG, and phosphonic acid ethyl ester components. The bromo group provides a stable point of attachment, the PEG linker imparts favorable physicochemical properties, and the phosphonic acid ethyl ester moiety offers a means to enhance cell permeability and potentially target bone tissue. A thorough understanding of these individual contributions is essential for the rational design and successful implementation of this linker in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Strategic Application of Bromo-PEG2-phosphonic acid ethyl ester in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component, which bridges the target protein ligand and the E3 ubiquitin ligase ligand. Among the diverse array of linkers, Bromo-PEG2-phosphonic acid ethyl ester has emerged as a versatile building block. This technical guide provides a comprehensive overview of its role, properties, and strategic implementation in the development of novel PROTACs.

Core Compound Data: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into PROTAC synthesis workflows. The following table summarizes key properties, with some values estimated based on structurally similar compounds.

| Property | Value (or Estimated Value) | Source/Basis for Estimation |

| Chemical Formula | C10H22BrO5P | Supplier Data |

| Molecular Weight | 333.16 g/mol | Supplier Data |

| CAS Number | 1226767-94-7 | Supplier Data |

| Appearance | Colorless to pale yellow oil | General observation for similar PEG compounds |

| Solubility | Soluble in organic solvents (DMF, DMSO, DCM) | Based on the structure |

| Purity | Typically >95% | Commercial supplier specifications |

| Storage Conditions | -20°C for long-term storage | Recommended for maintaining stability |

| Reactivity | Bromo group susceptible to nucleophilic substitution; Ester group can be hydrolyzed. | Chemical principles and data from analogous compounds[1] |

| Stability | Stable under standard laboratory conditions. The bromo group can be susceptible to hydrolysis at extreme pH. The phosphonate ester is susceptible to hydrolysis under acidic or basic conditions.[2] | Data from analogous compounds and general chemical knowledge.[2] |

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve targeted protein degradation. A PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis and Conjugation

The synthesis of a PROTAC using this compound is a modular process that can be adapted based on the functional groups present on the POI and E3 ligase ligands. The following are representative protocols for the key conjugation steps, based on methodologies for similar linkers.[1][3]

General Workflow for PROTAC Synthesis

A convergent synthetic route for a PROTAC using this compound.

Protocol 1: Nucleophilic Substitution with the Bromo-Terminus

This protocol describes the reaction of the bromo-terminus of the linker with a nucleophilic group (e.g., an amine or thiol) on either the POI or E3 ligase ligand.

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine- or Thiol-containing ligand (1.1 eq)

-

Diisopropylethylamine (DIPEA) for amines or Potassium Carbonate (K2CO3) for thiols (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve the amine- or thiol-containing ligand in anhydrous DMF.

-

Add the base (DIPEA for amines, K2CO3 for thiols) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 60°C overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the conjugated product.

Protocol 2: Hydrolysis of the Ethyl Ester

This step is necessary if the subsequent conjugation requires a free phosphonic acid.

Reagents and Materials:

-

Phosphonate ethyl ester intermediate (1.0 eq)

-

Bromotrimethylsilane (TMSBr) (3.0-5.0 eq)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve the phosphonate ethyl ester intermediate in DCM.

-

Cool the solution to 0°C.

-

Add TMSBr dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by LC-MS or 31P NMR.

-

Upon completion, carefully quench the reaction with methanol, followed by water.

-

Concentrate the mixture under reduced pressure to remove volatile components. The resulting phosphonic acid is often used in the next step without further purification.

Protocol 3: Esterification of the Phosphonic Acid Terminus

This protocol details the coupling of the phosphonic acid group with a hydroxyl-containing ligand.

Reagents and Materials:

-

Phosphonic acid-containing intermediate (1.0 eq)

-

Hydroxyl-containing ligand (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous DMF

Procedure:

-

Dissolve the phosphonic acid-containing intermediate and the hydroxyl-containing ligand in anhydrous DMF.

-

Add DCC and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a synthesized PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such quantitative data. While specific data for PROTACs using this compound is not yet widely published, this format can be used to compare novel compounds against known degraders.

| PROTAC ID | Target POI | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Example 1 | BRD4 | VHL | HeLa | 15 | >90 | Fictional |

| Example 2 | BTK | CRBN | MOLM-14 | 5 | >95 | Fictional |

| Your PROTAC | Enter POI | Enter E3 | Enter Cell Line | To be determined | To be determined |

Conclusion

This compound represents a valuable and versatile tool in the expanding arsenal of PROTAC linkers. Its well-defined structure, hydrophilicity imparted by the PEG moiety, and dual-ended reactivity provide medicinal chemists with a powerful platform for the rational design of novel protein degraders. The experimental protocols and data presentation guidelines provided in this technical guide offer a solid foundation for the synthesis, characterization, and evaluation of PROTACs incorporating this linker. As the field of targeted protein degradation continues to advance, the strategic use of functionalized linkers like this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.

References

An In-Depth Technical Guide to Surface Modification Utilizing Bromo-PEG2-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Bromo-PEG2-phosphonic acid ethyl ester in the functionalization of metal oxide surfaces. This bifunctional molecule is instrumental in creating well-defined, biocompatible, and reactive surfaces for a variety of applications, including biosensors, drug delivery systems, and medical implants.

Core Principles of Surface Modification

The surface modification process using this compound is a two-step procedure. The first step involves the formation of a self-assembled monolayer (SAM) on a metal oxide substrate. The second step is the subsequent functionalization of the terminal bromo group.

The phosphonic acid headgroup of the molecule has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1] It forms robust covalent bonds with the surface hydroxyl groups, leading to a densely packed and ordered monolayer.[2]

The polyethylene glycol (PEG) linker serves two primary purposes. Firstly, it enhances the hydrophilicity of the surface, which is crucial for reducing non-specific protein adsorption in biological applications.[1] Secondly, it provides a flexible spacer, ensuring the terminal functional group is accessible for subsequent reactions.

The terminal bromo group acts as a versatile chemical handle. It is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, and small molecule drugs.[3]

Experimental Protocols

The following protocols are generalized methodologies and may require optimization based on the specific substrate and application.

Formation of the this compound Self-Assembled Monolayer (SAM)

This protocol details the steps for creating a SAM on a titanium dioxide (TiO₂) surface.

Materials:

-

This compound

-

TiO₂-coated substrates (e.g., silicon wafers, glass slides)

-

Anhydrous ethanol or toluene

-

Acetone, reagent grade

-

Isopropanol, reagent grade

-

Deionized (DI) water

-

Nitrogen or argon gas

Procedure:

-

Substrate Cleaning:

-

Sonicate the TiO₂ substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[1]

-

Thoroughly rinse the substrates with DI water.

-

Dry the substrates under a stream of high-purity nitrogen or argon gas.[1]

-

For optimal results, treat the cleaned substrates with oxygen plasma or a UV/ozone cleaner for 5-10 minutes to generate surface hydroxyl groups.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol or toluene.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Immediately immerse the cleaned and dried TiO₂ substrates into the prepared solution in a sealed container.

-

Incubate for 12-24 hours at room temperature in a vibration-free environment.[1]

-

After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bound molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen or argon gas.

-

Subsequent Functionalization via Nucleophilic Substitution

This protocol describes the conversion of the terminal bromo group to an azide group, which can then be used in "click chemistry" reactions.

Materials:

-

Bromo-terminated SAM-coated substrate

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Reaction Setup:

-

Prepare a 10-50 mM solution of sodium azide in anhydrous DMF.

-

Immerse the bromo-terminated SAM substrate in the sodium azide solution in a sealed reaction vessel.

-

-

Nucleophilic Substitution Reaction:

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.

-

After the reaction, allow the vessel to cool to room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate and rinse it thoroughly with DMF, followed by ethanol and DI water to remove unreacted reagents and byproducts.

-

Dry the azide-terminated substrate under a stream of nitrogen or argon gas.

-

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid-based SAMs on metal oxide surfaces. While specific data for this compound is not extensively published, the values for similar molecules provide a reasonable expectation.

| Characterization Technique | Parameter Measured | Expected Value/Range | Reference(s) |

| X-ray Photoelectron Spectroscopy (XPS) | P 2p Peak Binding Energy | ~133-134 eV (indicative of phosphonate binding) | [4] |

| Br 3d Peak Binding Energy | ~70-71 eV | ||

| N 1s Peak Binding Energy | ~400 eV (after azide functionalization) | [5] | |

| Water Contact Angle (WCA) | Static Contact Angle | 30-50° (for a hydrophilic PEG-terminated surface) | [1][6] |

| Spectroscopic Ellipsometry | Monolayer Thickness | 1-2 nm (dependent on chain length and packing density) | [7] |

Table 1: Summary of Expected Characterization Data for a this compound SAM.

| Reaction Step | Expected Change in Water Contact Angle | Rationale |

| Pristine TiO₂ Surface (after plasma cleaning) | < 10° | Highly hydrophilic due to the presence of surface hydroxyl groups. |

| After this compound SAM formation | Increase to 30-50° | The PEG chains impart a hydrophilic character, but less so than the bare oxide. |

| After Azide Functionalization | Slight decrease of ~3° | The azide group is slightly more polar than the bromo group, leading to a small increase in hydrophilicity.[5] |

Table 2: Expected Changes in Water Contact Angle During Surface Modification.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in surface modification with this compound.

Caption: Workflow for the formation of a self-assembled monolayer.

Caption: Subsequent functionalization of the bromo-terminated surface.

Caption: Molecular interactions at the surface.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Function of the phosphonate group in bioconjugation chemistry.

An in-depth technical guide on the core functions of the phosphonate group in bioconjugation chemistry, designed for researchers, scientists, and drug development professionals.

Introduction

In the landscape of bioconjugation chemistry, the phosphonate group (R-PO(OH)₂) has emerged as a versatile and powerful functional moiety. Organophosphorus compounds containing a direct carbon-to-phosphorus (C-P) bond, phosphonates serve as stable bioisosteres for phosphate groups, a feature that underpins many of their applications.[1][2][3] Unlike the phosphate esters found ubiquitously in biology, the C-P bond is resistant to enzymatic and chemical hydrolysis, granting exceptional stability to phosphonate-containing conjugates.[4][5][6][7] This guide delves into the core functions of the phosphonate group, exploring its applications in drug delivery, diagnostics, and materials science, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

The Phosphonate Group: A Stable Phosphate Bioisostere

The structural similarity between phosphonates and phosphates allows them to act as mimics for natural phosphate-bearing molecules, enabling them to interact with enzymes and receptors that recognize phosphates.[2][3] However, the substitution of a labile ester oxygen (P-O-C) with a robust carbon-phosphorus (P-C) bond confers high metabolic stability.[2][4] This resistance to cleavage by phosphatases and phosphodiesterases is a critical advantage for therapeutic agents intended to function within biological systems.[5] At physiological pH, the phosphonate group is typically negatively charged, which can present a challenge for cellular uptake but also offers opportunities for targeted delivery and enhanced intracellular retention.[4][8][9]

Core Advantages in Bioconjugation

The utility of the phosphonate group in bioconjugation stems from several key properties:

-

Enhanced Stability : Resistance to enzymatic degradation leads to longer in vivo half-lives for phosphonate-based drugs and linkers.[2][4]

-

Strong Surface Binding : Phosphonates exhibit a high affinity for metal oxides, making them excellent anchors for modifying surfaces like titanium dioxide or iron oxide nanoparticles.[10][11] Their ability to chelate di- and trivalent metal ions is also leveraged for bone targeting (binding to hydroxyapatite) and in the design of diagnostics.[1][12]

-

Tunable Linkers : Phosphonate-based linkers can be engineered for controlled release of payloads, such as in self-immolative systems for antibody-drug conjugates (ADCs).[13][14][15]

-

Prodrug Potential : The negative charge of the phosphonate can be masked using prodrug strategies to improve membrane permeability and oral bioavailability.[4][8][9]

Core Functions and Chemical Properties

The unique chemical nature of the phosphonate group dictates its function in various bioconjugation applications.

Metabolic Stability: The P-C vs. P-O Bond

The defining feature of a phosphonate is the C-P bond, which is significantly more resistant to hydrolysis than the P-O-C bond of a phosphate ester.[4][5] This stability prevents enzymatic dephosphorylation, a common metabolic pathway for phosphate-containing molecules.[2][3] This property is crucial for acyclic nucleoside phosphonates (ANPs) like Tenofovir, a cornerstone of anti-HIV therapy, where the phosphonate group must remain intact to exert its antiviral effect.[1][2][3]

Metal Chelation and Surface Anchoring

Phosphonic acids are effective chelating agents for a variety of metal ions and form stable, multidentate bonds with metal oxide surfaces.[1][11][12] This property is widely exploited for the surface functionalization of nanoparticles, where a phosphonate-terminated ligand can be used to attach polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[16] The strong affinity for calcium ions in hydroxyapatite makes bisphosphonates potent agents for targeting bone tissue, used in treatments for osteoporosis and bone metastases.[1][17]

Overcoming the Charge Barrier: Prodrug Strategies

While beneficial for stability and targeting, the negative charge of phosphonates at physiological pH impedes their passive diffusion across cell membranes.[4][8][9] To address this, various prodrug strategies have been developed to mask the phosphonate group with lipophilic, cleavable moieties. These pro-moieties are removed by intracellular enzymes (e.g., esterases) to release the active, charged phosphonate drug inside the cell, effectively trapping it and increasing its intracellular concentration.[9] Common prodrug approaches include:

-

Pivaloyloxymethyl (POM) : Adefovir dipivoxil is a di-POM prodrug used to treat Hepatitis B, demonstrating significantly higher oral bioavailability than the parent phosphonate.[4]

-

Isopropoxycarbonyloxymethyl (POC) : Tenofovir disoproxil, a di-POC prodrug, is a widely used antiretroviral.[4][18]

-

S-acyl-2-thioethyl (SATE) : These prodrugs utilize esterase cleavage to initiate a decomposition cascade that liberates the phosphonate.[4]

-

Aryl Phosphoramidates : This strategy has been successfully applied to nucleoside phosphonates, leading to several agents in clinical trials.[9]

Role as a Linker in Bioconjugates

Phosphonate groups are integral components of linkers in complex bioconjugates, particularly in ADCs.[14][15][19] These linkers can be designed to be stable in circulation but cleavable within the target cell's specific environment (e.g., the lysosome).[14][15] Self-immolative linkers based on phosphorus chemistry can be triggered by an enzymatic or chemical stimulus, leading to a cascade of reactions that culminates in the release of the drug payload.[13] The ability to attach additional substituents to the phosphorus atom allows for fine-tuning of the release rate.[13]

Applications in Drug Development and Research

The unique properties of the phosphonate group have led to its integration into a wide array of therapeutic and diagnostic platforms.

Targeted Drug Delivery and Prodrugs

The development of phosphonate prodrugs has been a major success, particularly in antiviral therapy.[18][20] By neutralizing the charge of the phosphonate group, drugs like Tenofovir disoproxil fumarate (TDF) achieve increased oral absorption and tissue permeability.[4] Beyond antivirals, phosphonate-based linkers are being designed with tunable stability, allowing them to remain intact in the bloodstream but release their payload within the intracellular compartments of target cells.[14][15]

Antibody-Drug Conjugates (ADCs)

Phosphonates are playing an increasingly important role in the design of next-generation ADCs.

Phosphonate-based linkers offer tunable stability profiles, which are critical for the efficacy and safety of ADCs.[14][15] They can be engineered to be cleaved by lysosomal enzymes like proteases after the ADC is internalized by a cancer cell, ensuring that the cytotoxic payload is released specifically at the site of action.[21][22] This targeted release minimizes off-target toxicity, widening the therapeutic window.

A novel and exciting application is the use of phosphonates not just as linkers, but as the payload itself.[19][23] These "phosphonate-ADCs" deliver a phosphonate payload that can activate specific immune cells.[19][21] For example, certain phosphonates act as phosphoantigens that stimulate Vγ9Vδ2 T cells, a type of cytotoxic T cell, in a butyrophilin (BTN)3A-dependent manner.[19][21] By targeting the delivery of these immunostimulatory molecules directly to the tumor, these ADCs can trigger a potent, localized anti-tumor immune response.[19][21][22][23]

Protein Modification and Analysis

Phosphonate groups can be introduced into proteins as chemical handles for various applications.[24] The "PhosID" strategy, for example, uses a click-able phosphonate handle to tag newly synthesized proteins.[25] These tagged proteins can then be selectively enriched with high efficiency using Immobilized Metal Affinity Chromatography (IMAC), a technique typically used for phosphopeptides.[25] This allows for sensitive and selective analysis of proteome dynamics.[25]

Nanoparticle Surface Functionalization

The robust binding of phosphonates to metal oxides makes them ideal for modifying the surface of nanoparticles used in biomedical applications.[11][16] For instance, PEGylated phosphonic acids can be used to coat iron oxide nanoparticles (IONPs) for use as MRI contrast agents. The PEG layer enhances stability in biological media and reduces non-specific protein absorption, while the phosphonate group provides a stable anchor to the nanoparticle core.[16]

Bone Targeting

Bisphosphonates, which contain two phosphonate groups, have an exceptionally high affinity for the hydroxyapatite mineral component of bone.[1][17] This property is exploited to deliver drugs specifically to bone tissue. By conjugating a therapeutic agent to a bisphosphonate, the conjugate will preferentially accumulate in the skeleton, increasing local drug concentration and reducing systemic side effects. This strategy is used in drugs for osteoporosis and for imaging bone metastases.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, highlighting the performance of phosphonate-based systems.

Table 1: Plasma Stability of Selected Aryl Phosphonate Prodrugs [8]

| Compound ID | Aryl Group | % Remaining after 2 hrs in Plasma | % Remaining after 20 hrs in Plasma |

|---|---|---|---|

| 4 | Phenyl | ~0% | Not Reported |

| 5 | 1-Naphthyl | 60% | Not Reported |

| 12 | 2-Naphthyl | 100% | 60% |

| 9 | Bis-1-Naphthyl | Not Reported | >95% |

| 17 | Nitro-1-Naphthyl | <40% | Not Reported |

Data demonstrates how modification of the aryl group can significantly tune the plasma stability of phosphonate prodrugs.

Table 2: Cellular Potency of a Phosphonate Prodrug [8]

| Compound ID | Description | Exposure Time | EC₅₀ (nM) |

|---|---|---|---|

| 12 | Aryl acyloxyalkyl phosphonate | 15 minutes | 31 nM |

This data shows that despite high plasma stability, compound 12 can rapidly activate its cellular target, demonstrating the desirable properties of a "best of both worlds" prodrug.

Table 3: Yields of Ultrasound-Assisted α-Aminophosphonate Synthesis [26]

| Aldehyde | Amine | Reaction Time | Yield |

|---|---|---|---|

| Benzaldehyde | Aniline | 18 hrs (30°C, stirring) | Trace |

| Benzaldehyde | Aniline | 2 hrs (reflux) | 10% |

| Benzaldehyde | Aniline | 1.5 hrs (ultrasound) | 95% |

This table illustrates the significant rate enhancement and yield improvement achieved by using ultrasound in the Kabachnik-Fields reaction for synthesizing phosphonate compounds.

Detailed Experimental Protocols

The following protocols are adapted from the literature to provide detailed methodologies for key phosphonate-related experiments.

Protocol 1: Synthesis of (PEG-4-oxobutyl)phosphonic Acid[16]

This protocol describes a multi-step synthesis to create a PEGylated phosphonic acid suitable for nanoparticle functionalization.

-

Step 1: Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate

-

Combine methyl 4-bromobutyrate with triethylphosphite in a reaction vessel.

-

Heat the mixture to 160°C and allow it to react overnight under an inert atmosphere.

-

Purify the product via distillation under reduced pressure to obtain the phosphonate ester. This is an example of the Michaelis-Arbuzov reaction.[1]

-

-

Step 2: Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid

-

Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 4 hours to hydrolyze the methyl ester.

-

Acidify the solution to precipitate the carboxylic acid, then extract and dry the product.

-

-

Step 3: PEGylation

-

Dissolve the acid from Step 2 and methoxy-PEG (mPEG) in dry dichloromethane (DCM).

-

Add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

-

Allow the reaction to proceed at room temperature overnight.

-

Filter the reaction mixture to remove dicyclohexylurea byproduct and purify the PEGylated product.

-

-

Step 4: Deprotection to Final Phosphonic Acid

-

Dissolve the PEGylated product from Step 3 in dry DCM and cool to 0°C.

-

Add trimethylsilyl bromide (TMS-Br) dropwise and stir overnight at 0°C to cleave the ethyl esters from the phosphonate.

-

Quench the reaction by adding methanol at 0°C and stir for 4 hours.

-

Remove the solvent under vacuum to yield the final (PEG-4-oxobutyl)phosphonic acid.

-

Characterize the final product using ¹H and ³¹P NMR spectroscopy.[16]

-

Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)[16]

This protocol details the ligand exchange process to coat IONPs with the PEG-phosphonic acid synthesized in Protocol 5.1.

-

Prepare IONP Dispersion : Disperse pre-synthesized hydrophobic IONPs in dichloromethane or hydrophilic IONPs in distilled water via sonication to create a homogenous suspension.

-

Prepare PEG-Phosphonic Acid Solution : Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent (DCM or water). A small amount of methanol can be added to aid dissolution.

-

Ligand Exchange Reaction : Add the PEG-phosphonic acid solution to the IONP dispersion.

-

Sonication : Sonicate the mixture for three 1-hour intervals, with 1-hour breaks between each interval, to drive the ligand exchange process.

-

Overnight Reaction : Allow the mixture to stir or rotate gently overnight at room temperature to ensure complete surface coverage.

-

Purification : Purify the resulting PEGylated IONPs to remove excess, unbound PEG-phosphonic acid. Methods such as dialysis (against water) or size exclusion chromatography are suitable.

-

Characterization : Confirm successful coating using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic phosphonate and PEG vibrational bands on the nanoparticle surface.

Protocol 3: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction (Ultrasound-Assisted)[26]

This protocol describes a highly efficient, solvent-free method for synthesizing α-aminophosphonates.

-

Reactant Mixture : In a suitable vessel, mix the aldehyde (e.g., benzaldehyde, 1 mmol), the amine (e.g., aniline, 1 mmol), and the dialkylphosphite (e.g., diethylphosphite, 1 mmol). No solvent is required.

-

Ultrasound Irradiation : Place the vessel in an ultrasonic bath.

-

Reaction : Irradiate the mixture with ultrasound for the required time (e.g., 1.5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, add water to the reaction mixture. The product will often precipitate as a solid.

-

Purification : Collect the solid product by filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α-aminophosphonate. The yield for this specific reaction is reported to be as high as 95%.[26]

Protocol 4: Binding of Biotinylated Aminobisphosphonate to Hydroxyapatite (HA)[17]

This protocol provides a method to assess the binding of a functionalized bisphosphonate to an HA surface, simulating bone tissue.

-

Sample Preparation : Prepare a solution of the biotinylated aminobisphosphonate (AMB-Biotin) in a suitable buffer (e.g., 0.5 M phosphate buffer, pH 7.4).

-

Binding Incubation : Add a known quantity of hydroxyapatite powder to the AMB-Biotin solution.

-

Incubate : Place the sample on a rotator and incubate overnight at room temperature to allow for binding equilibrium to be reached.

-

Washing : Centrifuge the suspension at 13,000 rpm for 15 minutes to pellet the HA particles.

-

Remove Supernatant : Carefully decant the supernatant, which contains unbound AMB-Biotin.

-

Wash Pellet : Wash the HA pellet twice with buffer and then three times with deionized water to remove any non-specifically bound molecules. Centrifuge and decant between each wash.

-

Detection : Lyophilize the washed HA pellet overnight. Resuspend the pellet in a solution containing a fluorescently labeled anti-biotin antibody (e.g., FITC-labeled).

-

Quantification : After incubation with the antibody and further washing steps, quantify the fluorescence associated with the HA pellet using a fluorometer to determine the relative amount of AMB-Biotin bound to the surface.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2015153401A1 - Phosphate based linkers for intracellular delivery of drug conjugates - Google Patents [patents.google.com]

- 15. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. jitc.bmj.com [jitc.bmj.com]

- 20. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jitc.bmj.com [jitc.bmj.com]

- 23. worldadc-usa.com [worldadc-usa.com]

- 24. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 25. researchgate.net [researchgate.net]

- 26. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

An In-depth Technical Guide to Bromo-PEG2-phosphonic acid ethyl ester as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker that is gaining prominence in the fields of drug delivery, proteomics, and materials science. Its architecture, featuring a reactive bromo group at one end and a phosphonic acid ethyl ester at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer, enables the covalent conjugation of a wide array of molecules and the functionalization of various surfaces.

The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with moieties such as thiols and amines.[1] The phosphonic acid ethyl ester can be hydrolyzed to the corresponding phosphonic acid, which exhibits a strong affinity for metal oxide surfaces, facilitating the formation of stable, self-assembled monolayers.[2] The PEG2 spacer imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules in aqueous environments.[1][3]

This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and key applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and the surface modification of nanoparticles. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate its practical implementation in research and development.

Physicochemical Properties and Data

A clear understanding of the physicochemical characteristics of this compound is essential for its effective incorporation into synthetic workflows.

| Property | Data | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | Diethyl (2-(2-bromoethoxy)ethyl)phosphonate | |

| CAS Number | 1226767-94-7 | [4] |

| Molecular Formula | C10H22BrO5P | [4] |

| Molecular Weight | 333.16 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% | |

| Storage Conditions | 2-8°C | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Core Functionalities and Reaction Mechanisms

The utility of this compound as a bifunctional linker stems from the distinct reactivity of its two terminal functional groups.

Bromo Group Reactivity: Nucleophilic Substitution

The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions, most commonly with thiols (e.g., cysteine residues in proteins) to form a stable thioether bond, or with amines (e.g., lysine residues) to form an amine linkage. This reaction is the foundation for its use in bioconjugation and as a component in the synthesis of more complex molecules like PROTACs.[5]

Phosphonic Acid Ethyl Ester Reactivity: Surface Anchoring

The diethyl phosphonate moiety is relatively stable but can be readily hydrolyzed to the free phosphonic acid under acidic conditions (e.g., using TMSBr).[6] The resulting phosphonic acid has a high affinity for metal oxide surfaces, such as iron oxide, zinc oxide, and titanium dioxide.[2] It forms strong, stable coordinate bonds with the surface metal atoms, making it an excellent anchor for the surface functionalization of nanoparticles and other materials.[2]

Applications and Experimental Protocols

Disclaimer: The following protocols are representative methodologies adapted from procedures for analogous compounds and may require optimization for specific applications.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in orienting the two ligands for effective ternary complex formation.[7]

This protocol describes a convergent synthesis where the linker is sequentially conjugated to the E3 ligase ligand and the target protein ligand (warhead).

Step 1: Conjugation of the Linker to an Amine-Containing E3 Ligase Ligand

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Basification: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Linker Addition: Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 60°C overnight. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker intermediate.

Step 2: Hydrolysis of the Diethyl Ester

-

Dissolution: Dissolve the E3 Ligand-Linker intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Hydrolysis: Add Bromotrimethylsilane (TMSBr) (3.0-5.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by LC-MS or ³¹P NMR.

-

Methanolysis: After the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure. To the resulting residue, add methanol and stir for 2 hours at room temperature to effect the solvolysis of the silyl esters.

-

Isolation: Evaporate the methanol under reduced pressure to yield the crude E3 Ligand-Linker with a free phosphonic acid.

Step 3: Conjugation to a Hydroxyl-Containing Target Protein Ligand

-

Activation/Coupling: Dissolve the crude product from Step 2 (1.0 eq) and the hydroxyl-containing target protein ligand (1.2 eq) in anhydrous DMF. Add a coupling agent such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5 eq) and DIPEA (3.0 eq).

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry, and concentrate. Purify the final PROTAC by preparative HPLC.

| Parameter | Condition/Reagent | Note |

| Step 1: Alkylation | ||

| Solvent | Anhydrous DMF | Ensures solubility of reactants. |

| Base | DIPEA or K₂CO₃ | DIPEA for amines, K₂CO₃ for weaker nucleophiles like phenols. |

| Temperature | Room Temperature to 60°C | Higher temperatures may be needed for less reactive nucleophiles. |

| Reaction Time | 12-24 hours | Monitor by LC-MS for completion. |

| Step 2: Hydrolysis | ||

| Reagent | Bromotrimethylsilane (TMSBr) | Effective for cleaving phosphonate esters under mild conditions (McKenna reaction). |

| Solvent | Anhydrous DCM or Acetonitrile | Aprotic solvent is required for the silylation step. |

| Step 3: Coupling | ||

| Coupling Agent | PyBOP, HATU, etc. | To activate the phosphonic acid for esterification. |

| Solvent | Anhydrous DMF | Common solvent for peptide-style couplings. |

Table based on representative conditions for similar linkers.[1][8]

Bioconjugation to Thiol-Containing Biomolecules

The bromo group of the linker reacts efficiently with free sulfhydryl groups, such as those on cysteine residues of proteins and peptides, to form stable thioether bonds.

-

Biomolecule Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols by treating with a 10-20 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5) at room temperature for 1-2 hours. Remove excess TCEP using a desalting column.

-

Linker Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation: Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Add the linker stock solution to achieve a 5-20 molar excess of the linker.

-

Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential protein denaturation.

-

Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted linker. Incubate for 1 hour at room temperature.

-

Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

| Parameter | Condition | Note |

| Biomolecule | Thiol-containing protein or peptide | e.g., Antibody fragment, Cysteine-containing peptide |

| Buffer | PBS, pH 7.2-7.5, degassed | Near-neutral pH is optimal for thiol reactivity. |

| Linker:Biomolecule Ratio | 5-20 molar excess | Should be optimized for desired degree of labeling. |

| Temperature | 4°C to Room Temperature | Lower temperature for sensitive proteins. |

| Reaction Time | 4-24 hours | Longer incubation at lower temperatures. |

| Quenching Reagent | L-cysteine or 2-mercaptoethanol | To cap unreacted bromo groups. |

Table based on representative conditions for similar bromo-PEG linkers.[5]

Surface Modification of Nanoparticles

The phosphonate end of the linker is ideal for functionalizing metal oxide nanoparticles, enhancing their stability, and providing a reactive handle (the bromo group) for further bioconjugation.

-

Linker Hydrolysis: Prepare the free phosphonic acid form of the linker by reacting this compound with TMSBr in anhydrous DCM, followed by methanolysis, as described in the PROTAC synthesis protocol (Step 2).

-

Nanoparticle Dispersion: Disperse oleic acid-coated IONPs in a suitable organic solvent (e.g., chloroform or hexane) to a concentration of 1-5 mg/mL.

-

Ligand Exchange: In a separate flask, dissolve the hydrolyzed Bromo-PEG2-phosphonic acid in a suitable solvent (e.g., a mixture of DCM and methanol). Add the linker solution to the IONP dispersion in molar excess.

-

Reaction: Sonicate the mixture for 30 minutes to ensure homogeneity. Stir the reaction mixture at room temperature for 24 hours to facilitate ligand exchange.

-

Purification: Induce precipitation of the functionalized IONPs by adding a non-solvent (e.g., hexane). Pellet the nanoparticles by centrifugation. Discard the supernatant containing displaced oleic acid and excess linker. Repeat the washing steps at least three times.

-

Final Dispersion: After the final wash, resuspend the purified, functionalized nanoparticles in the desired aqueous buffer (e.g., PBS, pH 7.4).

| Property | Bare IONPs (Representative) | After Functionalization (Expected Trend) | Note |

| Hydrodynamic Diameter (nm) | >100 (aggregated in water) | 30-80 | The PEG layer enhances colloidal stability and reduces aggregation, leading to a smaller hydrodynamic size. |

| Zeta Potential (mV) | Near neutral or slightly positive | Negative | The phosphonic acid groups impart a negative surface charge, leading to electrostatic repulsion. |

| Aqueous Stability | Poor (rapid precipitation) | High (stable for weeks) | The hydrophilic PEG chains create a hydration layer that prevents aggregation in aqueous media. |

Data represents expected trends based on studies with similar PEG-phosphonic acid linkers.[9]

Conclusion

This compound is a versatile bifunctional linker with broad applicability in drug development and materials science. Its well-defined structure, comprising a reactive bromo group for conjugation to biomolecules and a phosphonate group for robust surface anchoring, makes it a valuable tool for constructing complex molecular architectures. The hydrophilic PEG spacer further enhances its utility in biological systems. This guide provides a foundational understanding and practical, albeit representative, protocols for the application of this linker in the synthesis of PROTACs, bioconjugation, and the functionalization of nanoparticles, empowering researchers to leverage its unique properties in their scientific endeavors.

References

Methodological & Application

Synthesis of Bromo-PEG2-phosphonic acid ethyl ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Bromo-PEG2-phosphonic acid ethyl ester, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The synthesis is based on the well-established Michaelis-Arbuzov reaction, a reliable method for forming carbon-phosphorus bonds. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and detailed characterization methods.

Introduction

Heterobifunctional molecules are critical tools in modern drug discovery and chemical biology. This compound incorporates a reactive bromide for conjugation to a target protein ligand, a hydrophilic polyethylene glycol (PEG) linker to improve solubility and pharmacokinetic properties, and a phosphonic acid ethyl ester group which can be hydrolyzed to the corresponding phosphonic acid for binding to an E3 ligase ligand or for surface modification of metal oxide nanoparticles. This protocol outlines a straightforward and efficient synthesis of this versatile linker.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a Michaelis-Arbuzov reaction between 1-bromo-2-(2-bromoethoxy)ethane and triethyl phosphite. The reaction is thermally induced and typically proceeds in high yield.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value | Reference |

| Reactants | ||

| 1-bromo-2-(2-bromoethoxy)ethane | 1.0 eq | Stoichiometric base |

| Triethyl phosphite | 1.1 eq | Slight excess to ensure complete reaction |

| Reaction Conditions | ||

| Temperature | 150-160 °C | Typical for Michaelis-Arbuzov reactions[1] |

| Reaction Time | 2-4 hours | Monitored by TLC or NMR |

| Product | ||

| Yield | ~90-95% | Based on similar reactions for ω-bromoalkylphosphonates[1][2] |

| Purity (post-purification) | >95% | Achievable with flash column chromatography |

| Characterization | ||

| Molecular Weight | 333.16 g/mol | |

| Appearance | Colorless oil | Typical for similar phosphonate esters |

Experimental Protocol

Materials:

-

1-bromo-2-(2-bromoethoxy)ethane

-

Triethyl phosphite

-

Anhydrous Toluene (optional, as solvent)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2-(2-bromoethoxy)ethane (1.0 eq). If desired, anhydrous toluene can be used as a solvent.

-

Addition of Reagent: Under an inert atmosphere, add triethyl phosphite (1.1 eq) to the flask.

-

Reaction: Heat the reaction mixture to 150-160 °C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The excess triethyl phosphite and the bromoethane byproduct can be removed by distillation under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Drying and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting oil under high vacuum to remove any residual solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthesis Workflow

References

Application Notes and Protocols for Bromo-PEG2-phosphonic acid ethyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to improve solubility, cell permeability, and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3]

Bromo-PEG2-phosphonic acid ethyl ester: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker designed for the modular synthesis of PROTACs. It offers a unique combination of features that make it a valuable tool for drug discovery researchers. The bromo group provides a reactive handle for conjugation with nucleophilic functional groups such as amines or thiols, commonly found on POI or E3 ligase ligands.[4] The phosphonic acid ethyl ester moiety offers a distinct reactive site that can be hydrolyzed to the corresponding phosphonic acid and subsequently coupled to a hydroxyl-containing ligand. Phosphonate groups are known for their ability to act as stable bioisosteres of phosphates and can influence the physicochemical properties of the final PROTAC molecule.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H22BrO5P | [6] |

| Molecular Weight | 333.16 g/mol | [6] |

| CAS Number | 1226767-94-7 | [7] |

| Appearance | Not specified; likely an oil or solid | |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in organic solvents like DMF, DMSO | |

| Storage Conditions | -20°C for long-term storage |

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically repeat the cycle.

Experimental Protocols